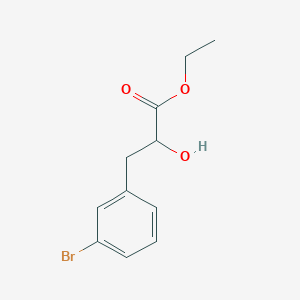

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate

描述

属性

IUPAC Name |

ethyl 3-(3-bromophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPQTQYUTZHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Ethyl 3-oxo-3-(3-bromophenyl)propanoate

A widely reported method involves the reduction of the corresponding α-keto ester, Ethyl 3-oxo-3-(3-bromophenyl)propanoate, to the hydroxy ester.

Catalytic Asymmetric Transfer Hydrogenation (ATH):

Using a Rhodium-based catalyst complex such as [Cp*RhCl2]2 with a chiral ligand in aqueous media at mild temperatures (around 30-40 °C), the keto ester is reduced to the hydroxy ester with high conversion and enantioselectivity. Sodium formate (HCOONa) serves as the hydrogen source, providing up to 84% conversion and 96% enantiomeric excess (ee) in related substrates.Chemical Reduction with Sodium Borohydride:

Ethyl 3-oxo-3-(3-bromophenyl)propanoate can be dissolved in ethanol and treated with sodium borohydride at 0 °C. The reaction proceeds over approximately 3 hours, followed by acidification, extraction, and purification by column chromatography to yield the hydroxy ester in about 72-85% yield as a colorless oil.

| Parameter | Catalytic ATH Reduction | Sodium Borohydride Reduction |

|---|---|---|

| Catalyst/Reducing Agent | [Cp*RhCl2]2 + chiral ligand | Sodium borohydride (NaBH4) |

| Solvent | Water/EtOH mixture | Ethanol |

| Temperature | 30–40 °C | 0 °C |

| Reaction Time | 40 min to few hours | ~3 hours |

| Yield | Up to 84% conversion (related substrates) | ~72-85% isolated yield |

| Enantioselectivity (ee) | Up to 96% (reported for analogs) | Racemic or low ee (non-chiral) |

Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic methods provide stereoselective synthesis routes:

General Procedure:

The racemic hydroxy ester is subjected to enzymatic resolution using lipases or esterases in the presence of triethylorthobenzoate and metal catalysts at 40 °C for 72 hours. This method allows selective conversion to one enantiomer with high optical purity.Advantages:

High enantioselectivity and mild reaction conditions, suitable for scale-up.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Enantioselectivity (ee %) | Reaction Time | Conditions | Notes |

|---|---|---|---|---|---|

| Catalytic ATH Reduction | ~84 | Up to 96 | 40 min - hrs | Aqueous, 30-40 °C | Requires chiral Rh catalyst |

| Sodium Borohydride Reduction | 72-85 | Racemic | ~3 hours | Ethanol, 0 °C | Simple, non-enantioselective |

| Reformatsky Reaction | >90 | Up to 90 | Variable | Zinc, air, chiral catalyst | High enantioselectivity, broad scope |

| Enzymatic Dynamic Kinetic Resolution | Variable | High | 72 hours | Mild, enzyme catalysis | Excellent stereoselectivity, longer time |

Research Findings and Notes

- The choice of hydrogen source in catalytic ATH significantly impacts conversion and enantioselectivity. Sodium formate is preferred over potassium formate or ammonium formate for best results.

- Sodium borohydride reduction is straightforward but yields racemic mixtures, limiting its use when enantiopure products are required.

- Reformatsky reactions catalyzed by zinc in the presence of air and chiral ligands have demonstrated excellent yields and enantioselectivities, even with electron-withdrawing substituents like bromine at the 3-position of the phenyl ring.

- Enzymatic DKR methods provide a green and highly selective alternative but require longer reaction times and careful enzyme selection.

科学研究应用

Organic Synthesis

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions. Researchers utilize this compound to create derivatives that can lead to the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential as a precursor in drug development. Its derivatives have shown promise in biological activity studies, particularly in anticancer research. The presence of the hydroxy group allows for interactions with biological targets such as enzymes and receptors, which may lead to the inhibition of specific pathways involved in disease progression.

Research indicates that this compound may exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds containing bromine can induce apoptosis in cancer cells. The mechanism involves activating caspases, which are critical for programmed cell death .

- Enzyme Inhibition : The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function and affecting metabolic pathways .

Synthesis and Evaluation

A study synthesized this compound and evaluated its reactivity with various nucleophiles. The resulting α-hydroxyimino esters were further reduced to α-amino esters, demonstrating the compound's versatility as a synthetic intermediate in drug development .

Cytotoxicity Assessment

In another case study focusing on spirocyclic bromotyrosines derived from similar structures, moderate selectivity toward cancer cells was observed. This study indicated that these compounds could effectively induce apoptosis, suggesting that this compound may exhibit similar properties .

作用机制

The mechanism of action of Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoate Esters

(a) Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

- Structure : Differs by the addition of a trifluoromethyl group at the 4-position of the bromophenyl ring.

- Impact : The electron-withdrawing trifluoromethyl group enhances lipophilicity and may improve metabolic stability compared to the unsubstituted bromophenyl analog. This modification is common in drug design to modulate bioavailability .

(b) Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

- Structure : Incorporates a benzyloxy group at the 5-position of the bromophenyl ring.

- Impact : The benzyloxy substituent increases steric bulk and may alter binding affinity in biological targets. Such derivatives are often intermediates in synthesizing bioactive molecules .

(c) Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate

- Structure : Replaces the 3-bromophenyl group with a nitroimidazole-substituted phenyl ring.

- This highlights how aromatic substituents dictate pharmacological profiles .

Halogenated Acrylate and Propanoate Derivatives

(a) (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

- Structure: Replaces the hydroxyl group with a cyanoacrylate functionality.

- Impact: The cyano group enhances electrophilicity, making this compound a reactive intermediate in Michael addition reactions. Unlike the hydroxypropanoate ester, it is less polar and more suited for polymer or drug synthesis .

(b) Ethyl 2-hydroxypropanoate (Ethyl lactate)

- Structure : Lacks the bromophenyl group.

- Impact : As a simple ester, it is widely used as a flavor compound in fermented beverages (e.g., ikigage beer) due to its fruity odor. The absence of bromine reduces molecular weight and increases volatility, making it unsuitable for applications requiring aromatic interactions .

Pharmacological and Industrial Relevance

- Bromophenyl Derivatives: Bromine’s electronegativity and steric effects enhance binding to hydrophobic pockets in enzymes or receptors, making these compounds candidates for anticancer or antimicrobial agents.

- Hydroxypropanoate Esters: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. This contrasts with non-hydroxylated esters like ethyl cyanoacrylate, which prioritize reactivity over solubility .

生物活性

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate is an organic compound characterized by its unique molecular structure, which includes a bromine atom on a phenyl ring and a hydroxyl group attached to a propanoate structure. This compound has garnered attention in various fields due to its notable biological activities, particularly its interactions with enzymes and its effects on cellular processes.

- Molecular Formula : C₁₁H₁₃BrO₃

- Molecular Weight : 273.12 g/mol

- Structure : Contains a brominated phenyl group and a hydroxyl group, placing it within the class of hydroxy esters.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound demonstrates moderate antibacterial properties against certain bacterial strains, suggesting potential applications in antimicrobial formulations.

- Enzyme Modulation : It has been shown to modulate the activity of acetylcholinesterase, an enzyme critical for the hydrolysis of acetylcholine in the cholinergic nervous system. This modulation can influence neurotransmission and may have implications for neurological research.

- Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) such as nitric oxide and superoxide. This effect is significant as it can alter cellular signaling pathways and gene expression, providing insights into cellular metabolism and stress responses.

The precise mechanism of action for this compound remains largely unexplored; however, its interactions with specific enzymes suggest that it may affect biochemical pathways through:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound may inhibit their activity, thereby modulating various metabolic processes.

- Oxidative Stress Pathways : The induction of ROS can lead to alterations in cellular signaling and gene expression, impacting overall cell function and viability.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Antibacterial Studies :

- A recent study reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

-

Neuropharmacological Effects :

- Research has highlighted its ability to modulate acetylcholinesterase activity, suggesting possible applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.

-

Oxidative Stress Induction :

- Experimental data show that exposure to this compound increases levels of ROS in cultured cells, which can lead to apoptosis or altered cellular functions depending on concentration and exposure duration.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Moderate activity against S. aureus and E. coli | |

| Enzyme Modulation | Modulates acetylcholinesterase activity | |

| Induction of Oxidative Stress | Increases ROS production leading to cellular effects |

常见问题

Q. What are the established synthetic routes for Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via multi-step reactions. A typical approach involves:

Bromophenyl Introduction : Reacting a precursor (e.g., 3-bromobenzaldehyde) with ethyl cyanoacetate in ethanol under basic conditions (e.g., triethylamine) to form an α,β-unsaturated intermediate .

Hydroxylation : Reducing the intermediate using agents like lithium aluminum hydride (LiAlH₄) to introduce the hydroxyl group.

Esterification : Protecting the hydroxyl group during synthesis to avoid side reactions.

Q. Key Factors :

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic Analysis :

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR :

- HR-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 301.02) .

Crystallography :

Single-crystal X-ray diffraction (using SHELX software) resolves the stereochemistry and confirms the E-configuration of intermediates. Non-classical C–H···O hydrogen bonds stabilize the crystal lattice .

Advanced Research Questions

Q. What experimental strategies address low stereoselectivity during the synthesis of this compound?

Methodological Answer: Low stereoselectivity often arises during hydroxylation or esterification. Strategies include:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Sharpless dihydroxylation conditions) to favor specific stereoisomers .

- Protecting Groups : Temporarily blocking the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent racemization .

- Reaction Monitoring : Real-time HPLC or chiral GC analysis to optimize enantiomeric excess (ee) .

Data Contradictions : Discrepancies in reported ee values may stem from solvent polarity effects or impurities in starting materials. Reproducibility requires strict control of anhydrous conditions and catalyst purity .

Q. How do structural modifications at the hydroxy and ester groups influence reactivity and biological activity?

Methodological Answer:

-

Hydroxyl Group Modifications :

- Oxidation : Converts the hydroxyl to a ketone (e.g., using KMnO₄), yielding Ethyl 3-(3-bromophenyl)-3-oxopropanoate, which exhibits enhanced electrophilicity for nucleophilic additions .

- Halogenation : Substituting –OH with –Cl (via SOCl₂) increases lipophilicity, potentially improving blood-brain barrier penetration .

-

Ester Group Modifications :

- Hydrolysis : Converting the ester to a carboxylic acid (using NaOH/EtOH) alters solubility and binding affinity to biological targets like enzymes .

Biological Implications : Trifluoromethyl or chloro analogs show increased metabolic stability but may introduce toxicity risks, requiring SAR (structure-activity relationship) studies .

Q. How can crystallographic data discrepancies between studies be resolved?

Methodological Answer: Contradictions in unit cell parameters or hydrogen-bonding patterns often arise from:

Q. Resolution Strategies :

Data Reanalysis : Reprocess raw diffraction data with updated software (e.g., SHELXL-2023) and validate using checkCIF .

Temperature Control : Crystallize the compound at consistent temperatures (e.g., 298 K) to avoid thermal expansion artifacts .

Q. What are the limitations of current synthetic methods for scaling up production of research-grade this compound?

Methodological Answer:

- Yield Limitations : Multi-step reactions (e.g., condensation, reduction) often have cumulative yields below 50% due to side reactions like over-reduction .

- Purification Challenges : Chromatography is required to separate diastereomers, which is cost-prohibitive at scale.

- Scalable Alternatives : Flow chemistry systems with immobilized catalysts can improve throughput and reduce solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。